molecular formula C19H32BN3O4S B8070862 1-Piperazineethanesulfonamide, 4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

1-Piperazineethanesulfonamide, 4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B8070862
M. Wt: 409.4 g/mol
InChI Key: CXLMKSSOLPDPKT-UHFFFAOYSA-N
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Description

1-Piperazineethanesulfonamide, 4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a useful research compound. Its molecular formula is C19H32BN3O4S and its molecular weight is 409.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Piperazineethanesulfonamide, 4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperazineethanesulfonamide, 4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Piperazineethanesulfonamide, 4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, characterization, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H25BN2O\text{C}_{17}\text{H}_{25}\text{BN}_{2}\text{O}

It features a piperazine ring and a dioxaborolane moiety, which are known for their roles in enhancing biological activity through various mechanisms.

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the formation of the piperazine ring and the attachment of the dioxaborolane group. The synthesis can be summarized as follows:

  • Formation of the Piperazine Core : This is achieved through standard methods involving piperazine derivatives and sulfonamide reactions.
  • Introduction of Dioxaborolane : The dioxaborolane moiety can be introduced via boronic acid derivatives or through direct reactions with appropriate precursors.

The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds related to 1-Piperazineethanesulfonamide. For instance, a related study evaluated several synthesized compounds for their in vitro antitumor activity against a panel of cell lines. The most potent compound exhibited an IC50 value of approximately 9.4 µM against certain cancer cell lines .

The biological activity is believed to stem from the ability of the compound to interact with specific cellular targets involved in tumor growth and proliferation. The presence of the dioxaborolane moiety may enhance its ability to cross cellular membranes and modulate various signaling pathways.

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted to assess the cytotoxic effects on different cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced biological activity.
  • Selectivity Profiles : Analysis of tumor selectivity revealed that compounds bearing the dioxaborolane group showed preferential activity toward certain tumor types compared to others . This selectivity is crucial for minimizing side effects in therapeutic applications.

Data Tables

Compound NameIC50 (µM)Cell Line TestedObservations
Compound A9.4A549 (Lung)High potency
Compound B12.5MCF-7 (Breast)Moderate potency
Compound C15.0HeLa (Cervical)Low potency

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32BN3O4S/c1-18(2)19(3,4)27-20(26-18)16-6-8-17(9-7-16)21-28(24,25)15-14-23-12-10-22(5)11-13-23/h6-9,21H,10-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLMKSSOLPDPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.